molecular formula C17H17NO4 B5601405 N-(3-acetylphenyl)-2-(2-methoxyphenoxy)acetamide

N-(3-acetylphenyl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B5601405
M. Wt: 299.32 g/mol
InChI Key: WHWDPUPSZNMRSA-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(2-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C17H17NO4 and its molecular weight is 299.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 299.11575802 g/mol and the complexity rating of the compound is 385. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Mechanism Studies

N-(3-acetylphenyl)-2-(2-methoxyphenoxy)acetamide serves as an important intermediate in the synthesis of various chemical compounds. For instance, it has been used in the chemoselective acetylation of 2-aminophenol, showcasing its role in producing antimalarial drugs through natural synthesis pathways. This process involves employing specific catalysts and studying the effects of various acyl donors, which highlights its significance in optimizing chemical reactions for pharmaceutical applications (Magadum & Yadav, 2018). Additionally, the development of novel catalysts for the hydrogenation of nitro compounds into corresponding amines further demonstrates its application in green chemistry and the production of azo disperse dyes (Qun-feng, 2008).

Pharmaceutical Research and Drug Development

In the realm of pharmaceuticals, this compound derivatives have been explored for their anticancer, anti-inflammatory, and analgesic activities . The synthesis of novel 2-(substituted phenoxy)acetamide derivatives has led to the identification of compounds with significant biological activities, offering potential pathways for the development of new therapeutic agents (Rani et al., 2014). Furthermore, the investigation into the mechanism of action of certain pharmaceuticals, such as ranolazine, provides insights into how modifications of the this compound structure might influence its efficacy and selectivity in treating conditions like atrial fibrillation (Hancox & Doggrell, 2010).

Material Science and Nanotechnology

The compound's application extends into material science, where its derivatives have been used in the synthesis of polyhedral oligomeric silsesquioxane (POSS) nanostructures. These structures are integral to developing new materials with enhanced thermal stability and mechanical properties, demonstrating the compound's role in advancing nanotechnology and materials engineering (Batibay et al., 2020).

Properties

IUPAC Name

N-(3-acetylphenyl)-2-(2-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-12(19)13-6-5-7-14(10-13)18-17(20)11-22-16-9-4-3-8-15(16)21-2/h3-10H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWDPUPSZNMRSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.